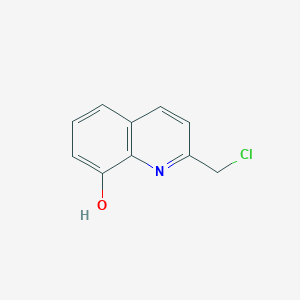

2-(Chloromethyl)quinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

133284-82-9 |

|---|---|

Molecular Formula |

C10H8ClNO |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

2-(chloromethyl)quinolin-8-ol |

InChI |

InChI=1S/C10H8ClNO/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6H2 |

InChI Key |

NHPCUFMRQWMYLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Chloromethylation of the Quinolin-8-ol Nucleus

The direct introduction of a chloromethyl group onto the quinolin-8-ol scaffold is a primary strategy for the synthesis of 2-(chloromethyl)quinolin-8-ol. This transformation typically involves an electrophilic substitution reaction where the quinoline (B57606) ring system is attacked by a chloromethylating agent.

Reaction Conditions and Parameter Optimization

The chloromethylation of 8-hydroxyquinoline (B1678124) (quinolin-8-ol) to produce 5-chloromethyl-8-hydroxyquinoline has been reported using various reagents and conditions. A common method involves the reaction of 8-hydroxyquinoline with a chloromethylating agent in the presence of an acid. For instance, the chloromethylation of 2-methyl-8-hydroxyquinoline is achieved by dissolving it in concentrated hydrochloric acid, followed by the addition of 36% formaldehyde (B43269). The mixture is then treated with hydrogen chloride gas at a controlled temperature of 0-5°C for 3 hours. mdpi.com

Another approach involves the use of 1,4-bichloromethoxy-butane (BCMB) as the chloromethylating reagent to prepare 5-chloromethyl-8-hydroxyquinoline. researchgate.netx-mol.com The optimization of reaction parameters is crucial for maximizing yield and purity. Key variables that influence the efficiency of the synthesis include the choice of catalyst, temperature control, and the purification techniques employed. vulcanchem.com For the Friedel-Crafts alkylation reaction between polysulfone and 5-chloromethyl-8-hydroxyquinoline, suitable conditions were found to be a temperature of 70°C, using N,N-dimethylformamide (DMF) as the solvent and SnCl₄ as a Lewis acid catalyst. researchgate.netx-mol.com

A Chinese patent describes a process where 8-hydroxyquinoline is reacted with concentrated hydrochloric acid, 36-38% formalin, and hydrogen chloride gas. google.com The resulting chloromethylated 8-hydroxyquinoline is then used in a subsequent reaction. google.com

Table 1: Reaction Parameters for Chloromethylation of Quinolin-8-ol Derivatives

| Starting Material | Chloromethylating Agent | Acid/Catalyst | Solvent | Temperature | Reaction Time | Product | Reference |

| 2-Methyl-8-hydroxyquinoline | 36% Formaldehyde / HCl gas | Concentrated HCl | - | 0-5°C | 3 h | 2-Methyl-5-chloromethyl-8-hydroxyquinoline | mdpi.com |

| 8-Hydroxyquinoline | 1,4-Bichloromethoxy-butane (BCMB) | - | - | - | - | 5-Chloromethyl-8-hydroxyquinoline | researchgate.netx-mol.com |

| Polysulfone and 5-chloromethyl-8-hydroxyquinoline | - | SnCl₄ | N,N-Dimethylformamide (DMF) | 70°C | - | HQ-PSF | researchgate.netx-mol.com |

| 8-Hydroxyquinoline | 36-38% Formalin / HCl gas | Concentrated HCl | - | - | - | Chloromethylated 8-hydroxyquinoline | google.com |

Mechanistic Pathways of Electrophilic Substitution on Quinolin-8-ol

The chloromethylation of quinolin-8-ol proceeds via an electrophilic aromatic substitution mechanism. The quinoline ring system, particularly the benzene (B151609) ring, is susceptible to attack by electrophiles. The nitrogen atom in the pyridine (B92270) ring deactivates it towards electrophilic substitution. arsdcollege.ac.in Consequently, substitution occurs preferentially on the benzene ring, typically at positions 5 and 8. arsdcollege.ac.inslideshare.netquimicaorganica.org The preference for positions 5 and 8 can be attributed to the stability of the resulting cationic intermediate (Wheland intermediate). quimicaorganica.org Attack at these positions allows for resonance structures where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.orgquora.com

In the case of 8-hydroxyquinoline, the hydroxyl group at position 8 is an activating group, further directing the electrophilic substitution to the benzene ring. The chloromethylating agent, often generated in situ from formaldehyde and hydrogen chloride, acts as the electrophile. The reaction likely proceeds through the formation of a chloromethyl cation or a related electrophilic species that then attacks the electron-rich quinoline nucleus.

Yield Enhancement and Purity Control Strategies

Several strategies are employed to enhance the yield and control the purity of the chloromethylated product. Careful control of reaction temperature is critical to prevent the formation of side products. vulcanchem.com For instance, in the chloromethylation of 2-methyl-8-hydroxyquinoline, the reaction is conducted in an ice water bath to maintain a low temperature. mdpi.com

Alternative Synthetic Routes for Chloromethylated Quinoline Analogues

While direct chloromethylation of the quinolin-8-ol nucleus is a primary method, alternative routes exist for the synthesis of chloromethylated quinoline structures, particularly those lacking the 8-hydroxyl group.

Synthesis of 2-Chloromethylated Quinoline Structures without 8-Hydroxyl Group

The synthesis of quinolines with a chloromethyl group at the 2-position can be achieved through different strategies. One approach involves the Williamson ether synthesis, where ethyl 2-(halomethyl)quinoline-3-carboxylates are reacted with 8-hydroxyquinolines, followed by hydrolysis to yield carboxyl-substituted bisquinoline systems. researchgate.net This method, however, introduces an oxygen linkage.

A more direct approach to 2-chloromethylated quinolines involves the use of a radical-mediated reaction to install the substituent at the 2-position. smolecule.com Another method involves the cyclization of N-amides. For example, 2-(chloromethyl)-4H-benzo[d] vulcanchem.comgoogle.comoxazin-4-one can be synthesized from anthranilic acid and subsequently converted to a quinazolin-4-one derivative. nih.gov While this leads to a quinazolinone, the initial chloromethylated benzoxazinone (B8607429) is a key intermediate.

Comparison of Regioselectivity in Quinoline Chloromethylation Reactions

The regioselectivity of chloromethylation on the quinoline ring is highly dependent on the reaction conditions and the substituents already present on the ring. In general, electrophilic substitution on an unsubstituted quinoline ring occurs at the 5- and 8-positions of the benzene ring. arsdcollege.ac.inslideshare.netquimicaorganica.org The presence of an activating group like the hydroxyl group at the 8-position in quinolin-8-ol further directs the incoming electrophile to the benzene portion of the molecule.

In contrast, nucleophilic substitution on the quinoline ring typically occurs at the 2- or 4-position of the electron-deficient pyridine ring. slideshare.net The regioselectivity of chloromethylation can be influenced by the choice of the chloromethylating agent and the catalyst. For example, the use of Lewis acids like ZnCl₂, AlCl₃, or FeCl₃ can affect the position of chloromethylation. vulcanchem.comgoogle.com In some cases, metal-free protocols have been developed for the regioselective halogenation of 8-substituted quinolines, achieving high selectivity for the C5-position. rsc.org

Scale-Up and Process Development Considerations

The successful transition of a synthetic route for this compound from a laboratory setting to industrial-scale production requires meticulous planning and process optimization. While specific literature detailing the large-scale manufacturing of this compound is not extensively available, scale-up considerations can be extrapolated from established principles of chemical engineering and the documented synthesis of analogous chloromethylated quinolines and 8-hydroxyquinoline derivatives. The primary challenges in process development revolve around ensuring reaction control, maximizing yield and purity, maintaining a safe operating environment, and achieving economic viability.

A plausible and industrially feasible route for the synthesis of this compound is the direct chlorination of 2-methylquinolin-8-ol. This method is analogous to general processes patented for the production of other 2-(chloromethyl)quinolines google.com. The process involves the reaction of the 2-methyl precursor with chlorine gas in an inert solvent, often with an agent to manage the hydrogen chloride (HCl) byproduct google.com.

Key considerations for the scale-up of this process include:

Reagent Handling and Stoichiometry: On an industrial scale, the handling of chlorine gas, a toxic and corrosive substance, necessitates specialized infrastructure, including secure storage, automated dosing systems, and emergency scrubbing protocols. Precise control of the chlorine-to-substrate molar ratio is critical. An insufficient amount of chlorine will lead to incomplete conversion, while an excess can result in the formation of di- and tri-chlorinated impurities, such as 2-(dichloromethyl) or 2-(trichloromethyl) derivatives, which complicate purification and reduce the yield of the desired mono-chlorinated product google.com.

Thermal Management: The chlorination of aromatic methyl groups is an exothermic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate temperature control can lead to an increased rate of side reactions, particularly over-chlorination, and poses a significant safety risk of a runaway reaction. Therefore, industrial-scale reactors must be equipped with high-efficiency cooling jackets and potentially internal cooling coils to maintain the optimal reaction temperature, typically between 40°C and 80°C for such chlorinations google.com.

Byproduct Neutralization and Removal: The reaction generates one equivalent of hydrogen chloride (HCl) gas for each equivalent of the chloromethyl product formed google.com. In a large-scale batch, the accumulation of HCl can inhibit the reaction. To drive the reaction to completion, this HCl must be removed or neutralized. A common industrial strategy involves adding an acid scavenger, such as sodium carbonate or bicarbonate, to the reaction mixture google.com. This, however, converts a gaseous byproduct into a solid salt, which must be efficiently filtered from the reaction mixture post-reaction. The choice of filtration equipment (e.g., filter press) and the handling of the resulting salt cake are crucial process design considerations.

Solvent Selection and Recovery: The choice of solvent is critical for reaction performance, safety, and environmental impact. Solvents like carbon tetrachloride, while effective, are now heavily restricted due to environmental and health concerns google.com. Modern process development would focus on alternative inert solvents with higher flash points and better environmental profiles. A robust solvent recovery system, such as distillation, is essential for the economic and environmental sustainability of the process on a large scale.

Purification and Isolation: After the reaction, the work-up typically involves filtering the inorganic salts, followed by evaporation of the solvent google.com. The crude this compound must then be purified. Recrystallization from a suitable solvent, such as ethanol (B145695) or methanol (B129727), is a common laboratory method that can be adapted for large-scale production using crystallizer vessels with controlled cooling profiles to ensure consistent crystal size and purity google.com. The efficiency of the final filtration and drying steps is paramount to obtaining a stable product that meets quality specifications.

The following table summarizes the key challenges and potential mitigation strategies for the scale-up of this compound synthesis.

| Process Parameter | Scale-Up Challenge | Mitigation Strategy & Process Control | Relevant Findings/Citations |

| Reagent Feed | Handling toxic/corrosive chlorine gas; controlling stoichiometry to prevent over-chlorination. | Use of automated, contained dosing systems for chlorine. Implementation of real-time monitoring (e.g., GC) to track conversion and impurity formation. | The general process for chlorinating 2-methylquinolines requires careful control over the molar amount of chlorine added. google.com |

| Heat Transfer | The exothermic reaction poses a risk of thermal runaway and byproduct formation in large reactors. | Employing reactors with high-efficiency cooling jackets and/or internal cooling loops. Gradual addition of chlorine to control the rate of heat generation. | Chlorination reactions are typically conducted within a specific temperature range (e.g., 40-80°C) to ensure selectivity. google.com |

| Byproduct Management | Accumulation of HCl gas inhibits the reaction; handling of solid waste from neutralization. | Installation of an overhead gas scrubbing system for HCl or addition of an in-situ acid scavenger like sodium carbonate followed by large-scale filtration. | The formation of HCl necessitates its removal or capture to allow the reaction to proceed. google.com |

| Purification | Achieving high purity and consistent product quality on a large scale. | Development of a robust, scalable crystallization process with controlled cooling profiles. Use of industrial filtration and drying equipment. | Recrystallization from solvents like ethanol or methanol is a documented method for purifying related quinoline derivatives. google.com |

| Process Safety | Potential for runaway reactions; exposure to hazardous materials; formation of highly toxic impurities. | Conducting thorough process hazard analysis (PHA). Ensuring robust containment and emergency shutdown/venting systems. Avoiding conditions that could produce highly carcinogenic bis(chloromethyl) ether. orgsyn.org | The synthesis of related α-halo ethers highlights the risk of forming highly carcinogenic byproducts under certain conditions. orgsyn.org |

Chemical Transformations and Derivatization Strategies

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary mode of reactivity for 2-(chloromethyl)quinolin-8-ol involves the nucleophilic displacement of the chloride ion from the chloromethyl group. This versatile reaction allows for the introduction of a wide array of functional groups, leading to diverse derivatives.

Amine Functionalization

The reaction of this compound with various primary and secondary amines is a common strategy to introduce nitrogen-containing moieties. These reactions are typically performed under basic conditions to neutralize the hydrogen chloride generated. Both organic bases, like triethylamine (B128534), and inorganic bases, such as sodium bicarbonate, have been utilized, though triethylamine is often preferred to avoid slower reactions or the formation of byproducts.

A general method involves stirring this compound hydrochloride with the desired amine and a base like triethylamine in a suitable solvent such as dichloromethane (B109758) or dimethyl sulfoxide (B87167) (DMSO). jmaterenvironsci.com For instance, reaction with piperazine (B1678402) derivatives in DMSO at 80°C yields 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives. jmaterenvironsci.com Similarly, reaction with morpholine (B109124) produces 5-(morpholin-4-ylmethyl)quinolin-8-ol.

The synthesis of 5-aminomethyl-8-hydroxyquinoline has been achieved by reacting 5-chloromethyl-8-quinolinol with triphenylphosphine (B44618) in THF, followed by the addition of water. jmaterenvironsci.com This amino derivative can then serve as a building block for more complex structures.

| Reactant Amine | Base | Solvent | Product | Reference |

| Dimethylamine hydrochloride | Triethylamine | Dichloromethane | 5-((Dimethylamino)methyl)quinolin-8-ol | |

| Piperazine derivatives | Triethylamine | Dimethyl sulfoxide | 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol | jmaterenvironsci.com |

| Morpholine | Triethylamine/NaHCO₃ | Dichloromethane/Ethanol (B145695) | 5-(Morpholin-4-ylmethyl)quinolin-8-ol | |

| Triphenylphosphine (Staudinger reaction) | - | Tetrahydrofuran | 5-Aminomethyl-8-hydroxyquinoline | jmaterenvironsci.com |

Oxygen-Nucleophile Reactions

The chloromethyl group readily reacts with oxygen-based nucleophiles, such as alcohols and phenols, to form ether linkages. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group of the nucleophile, thereby increasing its nucleophilicity.

For example, the O-alkylation of 5-chloromethyl-8-hydroxyquinoline hydrochloride with 1,3-diazidopropan-2-ol can be realized in acetone (B3395972) at 60°C using triethylamine as a base. jmaterenvironsci.com

Sulfur-Nucleophile Reactions

Sulfur-containing compounds can be synthesized through the reaction of this compound with sulfur nucleophiles like thiols. These reactions proceed via nucleophilic substitution to form thioether derivatives. artsakhlib.amscribd.com The high nucleophilicity of the thiolate anion, typically generated in situ by a base, facilitates this transformation. For example, reactions with various thiols can be carried out to produce a range of thio-substituted quinolines. artsakhlib.am

Formation of Hybrid Molecular Systems

The reactivity of this compound allows for its incorporation into larger, more complex molecular systems. These hybrid molecules often combine the properties of the quinolin-8-ol moiety with other pharmacologically or functionally important scaffolds.

Merged Molecules and Conjugates

Hybrid molecules can be synthesized by linking this compound to other heterocyclic systems. researchgate.net For instance, a simple nucleophilic substitution reaction between 5-chloromethyl-8-quinolinol hydrochloride and 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole in acetone with sodium bicarbonate yields 2-(8-Quinolinol-5-yl)–methyl amino-5-(4-bromo-phenyl)-1,3,4-thiadiazole. sphinxsai.com

Another strategy involves the synthesis of hybrid molecules containing both quinoline (B57606) and benzofuran (B130515) moieties. This can be achieved through a Mannich reaction, where a 2-aryl[b]benzofuran intermediate is reacted with 5-((piperazin-1-yl)methyl)quinolin-8-ol, which itself can be prepared from 5-chloromethyl-8-hydroxyquinoline. preprints.org

Bis- and Tris-Quinolin-8-ol Derivatives Synthesis

The bifunctional nature of certain nucleophiles allows for the synthesis of molecules containing multiple quinolin-8-ol units. These bis- and tris-derivatives are of interest for their potential as polydentate ligands.

For example, reacting 5-aminomethyl-8-hydroxyquinoline with an excess of 5-chloromethyl-8-quinolinol in the presence of sodium bicarbonate in refluxing acetone leads to the formation of 5,5',5''-(nitrilotris(methylene))tris-(quinolin-8-ol). jmaterenvironsci.com Similarly, bis-quinoline derivatives can be formed by reacting 4-chloro-2-methylquinolines with dithiol compounds. artsakhlib.am

| Product Name | Synthetic Strategy | Reference |

| 5,5',5''-(Nitrilotris(methylene))tris-(quinolin-8-ol) | Reaction of 5-aminomethyl-8-hydroxyquinoline with excess 5-chloromethyl-8-quinolinol | jmaterenvironsci.com |

| Bis[4-(quinolin-4-yl)phenyl]sulfides | Reaction of 4-chloroquinolines with 4,4′-sulfanediyldibenzenethiol | artsakhlib.am |

Introduction of Phosphonate (B1237965) Moieties

The introduction of phosphonate groups into the this compound scaffold is a key derivatization strategy, primarily leveraging the reactivity of the chloromethyl group. This transformation is typically achieved through an Arbuzov reaction or a related nucleophilic substitution with a phosphite (B83602) reagent.

Research has demonstrated the synthesis of phosphonate derivatives from 8-hydroxyquinoline (B1678124) precursors. A common route involves the reaction of a 5-(chloromethyl)quinolin-8-ol (B155281) derivative with a trialkyl phosphite. However, to prevent side reactions with the acidic phenolic proton, the hydroxyl group at the 8-position is often protected prior to the phosphonation step. mdpi.com

A representative synthetic pathway commences with the protection of the hydroxyl group of this compound. For instance, a methoxymethyl (MOM) ether can be formed by reacting the starting material with chloromethyl methyl ether. The resulting protected intermediate, 5-(chloromethyl)-8-(methoxymethoxy)quinoline, can then undergo a reaction with a reagent like triethyl phosphite. This reaction, typically heated, results in the formation of the corresponding diethyl phosphonate derivative, diethyl ((8-(methoxymethoxy)quinolin-5-yl)methyl)phosphonate. mdpi.com Subsequent deprotection of the hydroxyl group under acidic conditions yields the final 5-(phosphonomethyl)quinolin-8-ol derivative. mdpi.com

The direct synthesis of 5-phosphonomethyl-8-hydroxyquinoline has also been reported, highlighting the successful incorporation of the phosphonate moiety onto the 8-hydroxyquinoline core. asianpubs.org These phosphonate derivatives are of interest due to their ability to act as potent chelating agents for various metal ions, with applications in the development of fluorescent sensors and materials with specific magnetic properties. asianpubs.org

| Reactant | Reagents | Product | Research Focus |

| 5-(Chloromethyl)-8-(methoxymethoxy)quinoline | Triethyl phosphite | Diethyl ((8-(methoxymethoxy)quinolin-5-yl)methyl)phosphonate | Synthesis of precursors for further derivatization. mdpi.com |

| 5-(Chloromethyl)quinolin-8-ol derivative | Metal salts, Phosphonating agents | Metal complexes of 5-phosphonomethyl-8-hydroxyquinoline | Development of materials with fluorescent and magnetic properties. asianpubs.org |

Stereoselective Transformations

Stereoselective transformations involving this compound are less commonly documented than simple derivatizations but represent a sophisticated strategy for creating chiral molecules with potential applications in asymmetric catalysis and medicinal chemistry. The primary site for introducing chirality is the methylene (B1212753) carbon bearing the chlorine atom.

Strategies for stereoselective transformation can be broadly categorized into two approaches:

Catalytic Asymmetric Substitution: This involves the direct substitution of the chloride by a nucleophile, catalyzed by a chiral transition metal complex or an organocatalyst. The catalyst creates a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. While direct asymmetric nucleophilic substitution on such primary chlorides can be challenging, developments in nickel-catalyzed stereoconvergent cross-coupling reactions have shown promise for related α-halo carbonyl compounds and benzylic halides. acs.org Such methods could potentially be adapted for this compound, where a chiral ligand on a metal like nickel or palladium could control the stereochemical outcome of the coupling with an organometallic reagent. acs.org

Substrate-Controlled Diastereoselective Reactions: This approach involves modifying the this compound substrate to contain a chiral auxiliary. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction at the chloromethyl position. For instance, the hydroxyl group could be esterified with a chiral carboxylic acid. However, a more common strategy involves modifying the side chain itself. For example, the chloromethyl group could be converted into a more complex, prochiral side chain which can then undergo a stereoselective reaction. An example from related chemistries is the Wittig homologation of similar chloromethyl derivatives to form α,β-unsaturated esters, which could then be subjected to asymmetric hydrogenation or conjugate addition. researchgate.net

While specific examples detailing the enantioselective transformation of this compound are not prevalent in the reviewed literature, the synthesis of chiral precursors for oxazolidinone antibacterial agents has been achieved from 5-chloromethylquinolin-8-ol salts through O-alkylation under mild conditions, indicating the utility of this scaffold in chiral synthesis. nih.gov The principles of asymmetric synthesis, including enantioselective catalysis and the use of chiral building blocks, provide a clear framework for the potential stereoselective manipulation of this versatile compound. nih.govaksci.com

Coordination Chemistry and Metal Complexation

Ligand Properties of Chloromethylated Quinolin-8-ol Derivatives

Derivatives of 8-hydroxyquinoline (B1678124), including those with a chloromethyl substituent, are recognized as robust ligands in coordination chemistry. iucr.org The presence of the nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the hydroxyl group creates a bidentate chelate site, allowing these molecules to bind effectively with metal ions. nih.govresearchgate.net The introduction of a chloromethyl group, as in 5-chloromethyl-8-quinolinol (CMQ), provides a reactive site for further chemical modification, enabling the synthesis of a diverse array of more complex ligands. sphinxsai.comarabjchem.orgijsrst.com These modifications can influence the electronic and steric properties of the ligand, thereby tuning the characteristics of the resulting metal complexes. ijcr.infoderpharmachemica.comsphinxsai.com

The chelating behavior of these ligands is characterized by the formation of a stable five-membered ring with the central metal ion. researchgate.net Spectroscopic studies, such as IR and NMR, are crucial in confirming the coordination of the ligand to the metal. For instance, in the IR spectra of metal complexes of 8-hydroxyquinoline derivatives, a shift in the C=N stretching vibration to a higher frequency and changes in the bands associated with the phenolic -OH group are indicative of complex formation. sphinxsai.comsphinxsai.com The disappearance of the band for the free -OH group in the complex's spectrum confirms its involvement in bonding with the metal ion. elixirpublishers.com

Synthesis and Stoichiometry of Metal Chelates

The synthesis of metal chelates with 2-(chloromethyl)quinolin-8-ol derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. sphinxsai.comsphinxsai.com The reaction conditions, such as pH and temperature, are often adjusted to facilitate the precipitation of the metal complex. sphinxsai.com

Divalent Metal Cations

Derivatives of chloromethylated quinolin-8-ol readily form complexes with various divalent metal cations, including Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, and Zn²⁺. sphinxsai.comsphinxsai.com The synthesis often involves dissolving the ligand in a solvent like formic acid and then adding an aqueous solution of the metal acetate (B1210297) or nitrate (B79036) salt with vigorous stirring. sphinxsai.comresearchgate.net The pH of the reaction mixture is a critical parameter and is adjusted to a specific range (e.g., 4.5 to 6.0) to ensure the complete precipitation of the metal chelate. sphinxsai.com The resulting solid complexes are then typically isolated by filtration, washed, and dried. sphinxsai.comresearchgate.net These complexes are often colored, microcrystalline powders that are stable at room temperature. derpharmachemica.comsphinxsai.com

Metal-Ligand Ratio Determination

The stoichiometry of the metal complexes is a fundamental characteristic that is routinely determined. For divalent metal cations complexed with derivatives of this compound, a metal-to-ligand (M:L) ratio of 1:2 is commonly observed. sphinxsai.comijcr.infoderpharmachemica.comsphinxsai.com This stoichiometry is confirmed through various analytical techniques.

Elemental analysis provides the percentage composition of elements (C, H, N, and the metal) in the complex, which can be compared with the calculated values for the proposed stoichiometry. sphinxsai.comderpharmachemica.comsphinxsai.com Another common technique is Job's method of continuous variation, which involves monitoring a physical property, such as absorbance, while varying the mole fraction of the metal and ligand. asdlib.orgnih.gov The maximum value of the measured property corresponds to the stoichiometry of the complex. asdlib.orgtandfonline.com For instance, a maximum fluorescence intensity at a specific mole fraction can confirm the 1:2 metal-to-ligand ratio. tandfonline.com Conductometric titrations can also be employed to determine the stoichiometry by monitoring changes in conductivity during the titration of the ligand with a metal salt solution. derpharmachemica.comsphinxsai.com

Structural Aspects of Metal Complexes

The geometry of the metal complexes formed with this compound derivatives is influenced by the nature of the metal ion and the ligand. Spectroscopic techniques and magnetic susceptibility measurements are key to elucidating these structures.

For many divalent transition metal ions like Co(II), Ni(II), and Mn(II), an octahedral geometry is often proposed for their complexes with these ligands. derpharmachemica.comsphinxsai.com This is typically supported by electronic spectral data and magnetic moment values. In the case of Cu(II) complexes, a distorted octahedral geometry is frequently observed, which is suggested by the appearance of specific bands in the electronic spectrum and higher magnetic moment values. sphinxsai.com Zn(II) complexes, on the other hand, often exhibit a tetrahedral geometry. derpharmachemica.comsphinxsai.com The IR spectra of these complexes may show bands indicative of coordinated water molecules, which can complete the coordination sphere of the metal ion. arabjchem.org

Formation of Alq₃-type Complexes and Related Systems

Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a well-known complex used in Organic Light-Emitting Diodes (OLEDs). Derivatives of 8-hydroxyquinoline, including those synthesized from 5-(chloromethyl)-8-hydroxyquinoline, are valuable precursors for creating Alq₃-type complexes. researchgate.net The synthetic strategy often involves reacting the substituted 8-hydroxyquinoline derivative with an Al³⁺ source. researchgate.net The introduction of different substituents onto the 8-hydroxyquinoline framework allows for the fine-tuning of the electronic and photophysical properties of the resulting aluminum complexes. researchgate.net Research in this area focuses on developing reliable synthesis methods for various 5-substituted-8-oxyquinoline derivatives to produce novel Alq₃-type complexes with potentially enhanced luminescent properties. researchgate.net

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 2-(Chloromethyl)quinolin-8-ol.

The IR spectrum of this compound and its derivatives displays several characteristic absorption bands. A broad band observed in the region of 3500-2500 cm⁻¹ is typically attributed to the O-H stretching vibration of the hydroxyl group, often hydrogen-bonded to the nitrogen atom of the quinoline (B57606) ring. mdpi.comsphinxsai.com Bands corresponding to the C-H stretching of the aromatic quinoline ring are also present.

The presence of the chloromethyl group is indicated by asymmetric and symmetric vibrations of the -CH₂ group. sphinxsai.com For instance, in a related compound, these vibrations were observed at 2901 and 2839 cm⁻¹. sphinxsai.com The IR spectrum also shows important bands characteristic of the 8-quinolinol moiety, with bands appearing around 1608, 1573, and 1518 cm⁻¹. mdpi.com The C-O stretching vibration of the phenolic hydroxyl group is another key feature. researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| -OH | Stretching | 3500-2500 (broad) | mdpi.comsphinxsai.com |

| -CH₂ (chloromethyl) | Asymmetric/Symmetric Stretching | ~2901, ~2839 | sphinxsai.com |

| C=C, C=N (quinoline ring) | Stretching | ~1608, ~1573, ~1518 | mdpi.com |

| C-O (phenolic) | Stretching | ~1280 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR have been employed to characterize this compound and its derivatives.

In the ¹H NMR spectrum of a related compound, 2-methyl-5-chloromethyl-8-hydroxyquinoline, a singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl) appears at approximately 4.9 ppm. mdpi.com The aromatic protons of the quinoline ring typically resonate in the region of 7.0-8.5 ppm. mdpi.com For instance, the ¹H NMR spectrum of 8-hydroxyquinoline (B1678124) shows signals for its aromatic protons between 7.18 and 8.76 ppm. chemicalbook.com The proton of the hydroxyl group (-OH) can appear as a broad signal, and its chemical shift can vary depending on the solvent and concentration. In one study of a derivative, the phenolic -OH proton was observed at 5.76 ppm. sphinxsai.com

The ¹³C NMR spectrum provides information about the carbon framework. For quinoline hydrochloride, the carbon signals appear over a range of chemical shifts, reflecting the different electronic environments of the carbon atoms in the heterocyclic and benzene (B151609) rings. chemicalbook.com In derivatives of 8-hydroxyquinoline, the carbon attached to the hydroxyl group (C-8) and the carbons of the chloromethyl group would have characteristic chemical shifts.

| Proton Type | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|

| -CH₂Cl | ~4.9 | mdpi.com |

| Aromatic-H (quinoline ring) | 7.0 - 8.5 | mdpi.com |

| -OH | ~5.76 | sphinxsai.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. savemyexams.com For 2-(Chloromethyl)quinoline (B1294453), which has a similar core structure, the molecular weight is 177.63 g/mol .

Electron ionization (EI) is a common technique that can cause the molecular ion to fragment in a predictable manner, providing structural information. libretexts.org The fragmentation of quinoline derivatives often involves the loss of small molecules like HCN. mcmaster.ca In the case of this compound, fragmentation could involve the loss of a chlorine atom or the entire chloromethyl group. Soft ionization techniques like electrospray ionization (ESI) are often used to observe the molecular ion with minimal fragmentation, which is particularly useful for confirming the molecular weight of metal complexes and other derivatives. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) and photoluminescence spectroscopy provide insights into the electronic transitions within the molecule. The UV-Vis spectrum of quinoline derivatives typically shows absorption bands related to π→π* and n→π* transitions of the aromatic system. tandfonline.com For example, some quinoline-based polymers exhibit UV-Vis absorption bands in the range of 250–340 nm in solution. researchgate.net The absorption spectrum of a quinoline derivative was reported to have a band at 250 nm, attributed to the n-π* transition of the quinoline ring. tandfonline.com

When excited with UV light, some quinoline derivatives exhibit photoluminescence (fluorescence). The fluorescence spectra of certain carbazole-quinoline copolymers show emission maxima between 390 nm and 460 nm in solution. researchgate.net The study of electronic absorption and emission is crucial for understanding the photophysical properties of these compounds, which is relevant for applications in materials science and as fluorescent probes. researchgate.netmdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. mdpi.comsphinxsai.comasianpubs.orgnih.gov The experimentally determined percentages are compared with the calculated values based on the expected molecular formula. A close agreement between the found and calculated values confirms the empirical formula and the purity of the compound. For instance, in the synthesis of a derivative of this compound, the elemental analysis results were in good agreement with the calculated values, thus confirming the proposed structure. mdpi.com This technique is routinely used to validate the synthesis of new compounds and their metal chelates. sphinxsai.comijrpc.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of quinoline (B57606) derivatives. nih.govsemanticscholar.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. qcware.com For quinoline derivatives, this is often achieved using DFT methods such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p). nih.govsemanticscholar.org This process systematically adjusts the atomic coordinates to minimize the forces acting on the atoms until an equilibrium structure is found. qcware.com

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net In studies of related 8-hydroxyquinoline (B1678124) derivatives, MEP analysis has shown that electronegative regions are typically located around the nitrogen and oxygen atoms, indicating them as likely sites for interaction with metal surfaces or biological receptors. nih.govresearchgate.net

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C2-C3 | ~1.37 |

| Bond Length | C8-O | ~1.36 |

| Bond Length | N1-C2 | ~1.32 |

| Bond Length | N1-C9 | ~1.38 |

| Bond Angle | C2-N1-C9 | ~118.0 |

| Bond Angle | C7-C8-O | ~119.5 |

Vibrational spectroscopy, when combined with theoretical calculations, provides detailed insights into a molecule's structural characteristics. Following geometry optimization, vibrational frequencies are calculated using the same DFT level of theory. However, theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To address this, the Scaled Quantum Mechanical Force Field (SQMFF) methodology is employed. researchgate.netscience.gov

In the SQMFF approach, the calculated force constants are scaled using a set of specific scaling factors to achieve better agreement with experimental data from FT-IR and Raman spectra. researchgate.net This allows for a more accurate and reliable assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. The character of these modes is often determined through a Total Energy Distribution (TED) analysis. researchgate.net For derivatives of 8-hydroxyquinoline, this method has been used to assign characteristic vibrations, including O-H, C=N, and C-Cl stretching modes. nih.govresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3090 | Not observed (broad) | O-H stretching |

| ν(C=N) | ~1598 | ~1598 | Quinoline ring C=N stretching |

| ν(C-O) | ~1280 | ~1275 | C-O stretching |

| ν(C-Cl) | ~750 | ~745 | C-Cl stretching |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. numberanalytics.com The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A small HOMO-LUMO gap generally implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net DFT calculations are used to determine the energies of these orbitals. For quinoline derivatives studied as corrosion inhibitors, a high HOMO energy is associated with a greater tendency to donate electrons to the vacant d-orbitals of a metal, while a low LUMO energy indicates a capacity to accept electrons from the metal, facilitating strong adsorption. tandfonline.comresearchgate.net

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -5.2 to -6.5 |

| E(LUMO) | -1.2 to -2.0 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

Vibrational Mode Assignments and Scaled Quantum Mechanical Force Field (SQMFF) Analysis

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding dynamic processes like adsorption, which cannot be fully captured by static quantum chemical calculations. nih.govresearchgate.net

In the context of corrosion science, MD simulations are used to model the adsorption of inhibitor molecules onto a metal surface in a simulated corrosive solution. tandfonline.com A typical simulation cell is constructed containing the inhibitor molecule (e.g., 2-(Chloromethyl)quinolin-8-ol), a slab of the metal surface (such as Fe(110) for steel), and numerous water and corrosive ions (e.g., H₃O⁺, Cl⁻) to mimic an aqueous environment. researchgate.net

The interactions between all atoms are governed by a set of parameters known as a force field (e.g., OPLS-AA or COMPASS). nih.gov The simulation solves Newton's equations of motion for the system, tracking the trajectory of each atom. By analyzing these trajectories, researchers can determine the equilibrium adsorption configuration of the inhibitor on the surface, calculate the binding energy, and identify the specific atoms or functional groups responsible for the interaction. researchgate.netbohrium.com These simulations have shown that quinoline derivatives typically adsorb in a planar or near-planar orientation on metal surfaces, maximizing the contact between the molecule's π-systems and the surface atoms. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or a specific chemical property. wikipedia.org These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, or topological properties) and the experimentally measured activity for a series of compounds. mdpi.com

While no specific QSAR studies focusing on this compound have been identified, research on related heterocyclic systems provides relevant insights. For instance, a QSAR study on substituted quinazolinones, a related nitrogen-containing bicyclic system, investigated the impact of different substituents on biological activity. That study noted that compounds with a 2-chloromethyl substituent exhibited the lowest activity among the tested analogues. researchgate.net This suggests that the electronic and steric properties of the chloromethyl group at the 2-position of the heterocyclic ring may not be favorable for the specific biological endpoint being evaluated in that model. researchgate.net A typical QSAR model might link activity to descriptors like the LUMO energy, dipole moment, or various molecular connectivity indices. researchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal bonding of this compound are dictated by the rotational freedom of its substituent and the potential for non-covalent interactions within the molecule. Computational chemistry and theoretical modeling provide essential insights into these aspects, revealing the molecule's preferred shapes (conformers) and the stabilizing forces at play.

Conformational analysis of this compound primarily centers on the rotation of the chloromethyl group (-CH₂Cl) attached to the C2 position of the quinoline ring. The flexibility around the single bond connecting the quinoline ring and the chloromethyl group allows for different spatial arrangements. However, the planarity of the quinoline ring itself is largely rigid.

The orientation of the chloromethyl group is determined by the dihedral angle defined by the atoms N1-C2-C(methylene)-Cl. Different values for this angle correspond to different conformers, each with a distinct relative energy. Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to identify the most stable conformers (those with the lowest energy). For related chloro-substituted quinoline derivatives, computational studies have been used to explore structural, electronic, and topological properties. nih.govresearchgate.net

While specific computational data for this compound is not prominently available in the literature, a representative analysis would involve calculating the energy profile as the chloromethyl group is rotated. The resulting data would typically be presented in a table format, illustrating the relationship between the dihedral angle and the stability of the conformer.

| Conformer | Dihedral Angle (N1-C2-C-Cl) (°) | Relative Energy (kcal/mol) | Intramolecular Interactions |

| A (Staggered) | 60 | 0.5 | C-H···N |

| B (Eclipsed) | 120 | 3.0 | Steric Hindrance |

| C (Anti-periplanar) | 180 | 0.0 (Most Stable) | Minimal Steric Hindrance |

In addition to the primary O-H···N hydrogen bond, other weaker intramolecular interactions may contribute to the stability of certain conformations. These can include C-H···O or C-H···Cl hydrogen bonds, where a hydrogen atom from the quinoline ring or the methylene (B1212753) group interacts with the oxygen of the hydroxyl group or the chlorine atom, respectively. Studies on similar molecules, like 2-styryl-8-hydroxy quinolines, have shown the presence of short-range C–H···O interactions. acs.org The presence and strength of such interactions would depend on the specific geometry of the conformer. The interplay of these stabilizing intramolecular forces and destabilizing steric repulsions ultimately determines the molecule's preferred three-dimensional structure in the gaseous phase or in solution.

Applications in Advanced Materials Science and Engineering

Organic Light-Emitting Diode (OLED) Components and Precursors

The quinolin-8-ol moiety is a cornerstone in the field of organic light-emitting diodes (OLEDs), primarily through its use in metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq3). researchgate.net These complexes are widely used as light-emitting and electron-transporting layers in OLED devices. researchgate.net The compound 2-(Chloromethyl)quinolin-8-ol, and more specifically its salt form 5-(chloromethyl)-8-hydroxyquinolin-1-ium, serves as a key precursor for synthesizing various substituted 8-hydroxyquinoline (B1678124) ligands. researchgate.netresearchgate.net

By modifying the quinoline (B57606) structure, for instance by introducing bulky groups, researchers can synthesize derivatives that exhibit blue luminescence in the solid state, a phenomenon attributed to aggregation-induced emission enhancement (AIEE). researchgate.net The synthesis of these tailored ligands allows for the fine-tuning of the photophysical properties of the resulting metal complexes, which is crucial for developing efficient and color-specific OLEDs. researchgate.net The ability to conveniently derive various ligands from precursors like 5-(chloromethyl)-8-hydroxyquinolin-1-ium salt is a common strategy for creating novel Alq3-type complexes for OLED applications. researchgate.netresearchgate.net

Fluorescent Chemosensors for Metal Ions

The quinoline platform is highly effective for the development of fluorescent chemosensors for detecting various metal ions. nih.gov Derivatives of 8-hydroxyquinoline are particularly noted for their strong affinity for transition metals. researchgate.net The compound this compound provides a reactive site for synthesizing more complex sensor molecules. For example, quinoline-based chemosensors have been designed for the selective detection of ions such as Zn2+, Al3+, Hg2+, and Co2+. nih.govnanobioletters.commdpi.com

The sensing mechanism often involves a change in fluorescence upon binding with a specific metal ion. For instance, a quinoline-based chemosensor synthesized from 2-(chloromethyl)quinoline (B1294453) hydrochloride showed a significant increase in fluorescence intensity upon interaction with Zn2+ ions. nanobioletters.com The effectiveness of these sensors is quantified by their limit of detection (LOD) and binding constants.

Performance of Quinoline-Based Fluorescent Chemosensors

| Target Ion | Sensor Base | Limit of Detection (LOD) | Binding/Association Constant (Ka) | Reference |

|---|---|---|---|---|

| Zn2+ | Quinoline-based receptor 28 | 8.82 × 10-7 mol L-1 | 8.98 × 104 M-1 | nanobioletters.com |

| Zn2+ | bis(2-quinolinylmethyl)benzylamine | 1.2 × 10-6 M | Not Specified | nanobioletters.com |

| Zn2+ | Quinoline-based chemosensor 23 | 35.60 × 10-9 M | 1.23 × 105 M-1 | nanobioletters.com |

| Al3+ | 8-aminoquinoline-based (HL2) | ~10-7 M | Not Specified | nih.gov |

| Pb2+ | Pyridine-2,6-dicarboxamide-based (54) | 2.31 × 10-6 M | 5.65 × 108 M-2 | mdpi.com |

| Co2+ | (E)-9-((quinolin-8-ylimino)methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol (18) | 1.28 × 10-6 M | Not Specified | mdpi.com |

The development of these chemosensors highlights the versatility of the quinoline scaffold in creating highly sensitive and selective tools for environmental and biological monitoring. mdpi.com

Supramolecular Architectures and Self-Assembly

Quinoline derivatives are significant in supramolecular chemistry due to their capacity for self-assembly into complex architectures. acs.orgnih.gov While less explored than other motifs, the quinoline structure facilitates the formation of ordered structures through various non-covalent interactions. acs.org Derivatives of 2-styryl-8-hydroxyquinoline (2S-8HQ), which can be conceptually linked to this compound, are particularly effective as ligands in forming these assemblies. acs.orgnih.gov These ligands engage in multiple weak bonding interactions that guide the self-assembly process, leading to structures like helices and three-dimensional frameworks. acs.orgnih.gov

The planar aromatic nature of the quinoline ring is conducive to strong C-H···π and π–π stacking interactions. acs.orgnih.gov These forces are fundamental to the construction of supramolecular structures in the solid state. nih.gov In the crystal lattice of styryl quinoline derivatives, π–π stacking interactions between adjacent molecules can lead to the formation of dimers and infinite chains. acs.org For instance, in one structure, molecules form π-stacked dimers with centroid-to-centroid distances between 3.59 and 3.73 Å. acs.org The interplay of these stacking interactions with other forces, such as hydrogen bonds, results in fascinating and complex supramolecular architectures, including hydrogen-bonded triple helices and zig-zag chains. nih.gov Hirshfeld surface analyses have been used to confirm the presence and importance of these strong π–π stacking interactions in the crystal packing. nih.gov

This compound serves as a precursor for ligands used in the construction of coordination polymers and metal-organic frameworks (MOFs). core.ac.uktandfonline.comtandfonline.com By reacting 5-chloromethyl-8-hydroxyquinoline with various diamines or other linkers, novel bis(bidentate) ligands can be synthesized. core.ac.uktandfonline.comtandfonline.com These ligands then coordinate with metal ions such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) to form extended polymeric chains. core.ac.uktandfonline.comtandfonline.com

These coordination polymers are often insoluble in common organic solvents and exhibit high thermal stability, decomposing at temperatures around 250°C or higher. core.ac.uk The coordination of the metal ion typically occurs through the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group. core.ac.uk The resulting materials have potential applications in areas like gas storage and separation, catalysis, and sensing, which are characteristic of porous MOFs. prometheanparticles.co.uk The structure of these polymers can be tuned by varying the metal ion or the organic linker, allowing for the rational design of materials with specific properties. acs.orgnih.gov

C-H···π and π–π Stacking Interactions

Development of Molecular Switches

The inherent properties of the quinoline scaffold also lend themselves to the creation of molecular switches. These are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or chemical analytes. A multistate molecular switch has been proposed based on a rearrangement in this compound. researchgate.net

Furthermore, quinoline-based chemosensors can function as molecular switches. For example, a chemosensor designed for Zn2+ detection exhibited fluorescent switching behavior. nanobioletters.com In the absence of the metal ion, the molecule is in a low-fluorescence "off" state. nanobioletters.com Upon binding with Zn2+, the complex switches to a high-fluorescence "on" state, allowing for clear detection. nanobioletters.com This switching capability is a key feature in the design of advanced sensing materials and molecular-level devices. researchgate.net

Corrosion Inhibition Studies

Electrochemical Characterization of Inhibition Efficiency

Electrochemical studies are fundamental to understanding the inhibitor's interaction with the metal surface. Methods such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide quantitative data on the reduction of corrosion rates.

PDP studies on carbon steel in 1.0 M HCl reveal that 5-(Chloromethyl)quinolin-8-ol (B155281) hydrochloride (referred to as QIN1 in the study) effectively reduces the corrosion rate. researchgate.net The addition of the inhibitor causes a significant decrease in the corrosion current density (i_corr) and affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) branches of the polarization curves. researchgate.nettandfonline.com

Key observations from PDP measurements indicate that the corrosion potential (E_corr) shifts only slightly with the addition of the inhibitor. researchgate.net A shift of less than 85 mV typically signifies that the inhibitor does not favor either the anodic or cathodic reaction exclusively but rather affects both simultaneously. tandfonline.com This behavior classifies 5-(Chloromethyl)quinolin-8-ol hydrochloride as a mixed-type inhibitor . researchgate.netresearchgate.net The inhibitor molecules adsorb onto the steel surface, blocking the active sites available for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. researchgate.net

The inhibition efficiency (η%) increases with higher concentrations of the inhibitor, reaching up to 97% at a concentration of 10⁻³ M. researchgate.net This demonstrates a strong correlation between the concentration of the inhibitor and its protective effect.

Table 1: Potentiodynamic Polarization Parameters for Carbon Steel in 1.0 M HCl with and without 5-(Chloromethyl)quinolin-8-ol Hydrochloride (QIN1) at 303 K researchgate.net

| Concentration (M) | E_corr (mV/SCE) | i_corr (µA/cm²) | βa (mV/dec) | -βc (mV/dec) | η_Tafel (%) |

| Blank | -474 | 1083 | - | - | - |

| 10⁻⁶ | -440 | 148 | 119 | 64 | 86.3 |

| 10⁻⁵ | -430 | 103 | 175 | 69 | 90.5 |

| 10⁻⁴ | -414 | 36 | 178 | 89 | 96.7 |

| 10⁻³ | -434 | 45 | 144 | 184 | 95.8 |

EIS is a non-destructive technique used to investigate the properties of the inhibitor film at the metal/solution interface. For 5-(Chloromethyl)quinolin-8-ol hydrochloride, EIS measurements show that the addition of the inhibitor significantly alters the impedance response of the carbon steel electrode. researchgate.netresearchgate.net

Nyquist plots for the inhibited system display a single, larger semicircular loop compared to the uninhibited (blank) solution. researchgate.nettandfonline.com The diameter of this semicircle corresponds to the charge transfer resistance (R_ct), which is a measure of the resistance to corrosion reactions. The increase in R_ct with rising inhibitor concentration confirms the formation of a protective insulating layer on the metal surface. researchgate.netresearchgate.net This layer hinders the charge transfer process, thereby inhibiting corrosion.

Conversely, the double-layer capacitance (C_dl) values are observed to decrease as the inhibitor concentration increases. This is attributed to the adsorption of the organic molecules onto the steel surface, which displaces pre-adsorbed water molecules and reduces the local dielectric constant and/or increases the thickness of the electrical double layer. researchgate.net The presence of a single semicircle in the Nyquist plots suggests that the corrosion process is primarily controlled by charge transfer and that the inhibition mechanism does not change with inhibitor concentration. tandfonline.com

Table 2: EIS Parameters for Carbon Steel in 1.0 M HCl in the Presence of Different Concentrations of 5-(Chloromethyl)quinolin-8-ol Hydrochloride (QIN1) at 303 K researchgate.net

| Concentration (M) | R_ct (Ω cm²) | C_dl (µF/cm²) | η_EIS (%) |

| Blank | 45 | 80.5 | - |

| 10⁻⁶ | 170 | 50.1 | 73.5 |

| 10⁻⁵ | 290 | 45.2 | 84.5 |

| 10⁻⁴ | 640 | 38.6 | 93.0 |

| 10⁻³ | 485 | 30.2 | 90.7 |

Potentiodynamic Polarization (PDP) Measurements

Adsorption Behavior and Isotherm Models

The effectiveness of an organic corrosion inhibitor is dependent on its adsorption onto the metal surface. To understand this process, experimental data are fitted to various adsorption isotherm models. For 5-(Chloromethyl)quinolin-8-ol hydrochloride, the adsorption on a carbon steel surface in 1.0 M HCl was found to follow the Langmuir adsorption isotherm . researchgate.netresearchgate.net

The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where all adsorption sites are equivalent and there are no interactions between the adsorbed molecules. researchgate.nettandfonline.com The fit to this model indicates that the inhibitor molecules occupy the active sites on the steel surface, forming a barrier that isolates the metal from the corrosive medium.

Surface Morphological Analysis

Scanning Electron Microscopy (SEM) is used to visualize the effect of the inhibitor on the surface morphology of the metal. In studies involving 5-(Chloromethyl)quinolin-8-ol hydrochloride, SEM images provide direct evidence of its protective action. researchgate.net

The surface of a carbon steel sample immersed in the uninhibited 1.0 M HCl solution shows significant damage, characterized by a rough and highly corroded topography with pits and cracks. In stark contrast, the surface of the steel sample immersed in the HCl solution containing the inhibitor is much smoother and shows significantly less corrosion damage. This visual evidence confirms the formation of a stable, protective film by the inhibitor molecules on the steel surface, which effectively shields it from the aggressive acidic environment. researchgate.net

Thermodynamic and Kinetic Parameters of Adsorption

The study of thermodynamic and kinetic parameters provides deeper insight into the mechanism of inhibition and the nature of the adsorption process. The standard free energy of adsorption (ΔG°_ads) is a key parameter calculated from the adsorption isotherm. tandfonline.com

Values of ΔG°_ads for 5-(Chloromethyl)quinolin-8-ol hydrochloride are typically in the range that suggests a comprehensive adsorption mechanism involving both physical and chemical interactions. Generally, values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation). tandfonline.com The calculated values for quinoline (B57606) derivatives often fall between these two benchmarks, indicating that the adsorption process involves a combination of electrostatic attraction between the protonated inhibitor molecule and the charged metal surface (physisorption) and the sharing of electrons between the heteroatoms (N, O) and π-electrons of the quinoline ring with the d-orbitals of iron atoms (chemisorption). tandfonline.comresearchgate.net

Mechanism of Corrosion Inhibition at Metal-Solution Interface

The corrosion inhibition mechanism of 5-(Chloromethyl)quinolin-8-ol hydrochloride on a carbon steel surface in HCl solution is a multi-faceted process. researchgate.netresearchgate.net

Adsorption: In the acidic solution, the quinoline molecule can become protonated. These protonated species are then electrostatically attracted to the negatively charged steel surface (due to adsorbed Cl⁻ ions), a process known as physisorption.

Chemisorption: The inhibitor molecule contains nitrogen and oxygen heteroatoms with lone pairs of electrons, as well as a π-electron-rich aromatic quinoline ring. These features allow the molecule to form coordinate covalent bonds with the vacant d-orbitals of iron atoms on the steel surface. This charge sharing or transfer process is known as chemisorption and leads to a more stable and robust inhibitor film.

Blocking of Active Sites: By adsorbing onto the surface, the inhibitor molecules physically block the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would normally occur. researchgate.net

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

Current synthetic routes to quinoline (B57606) derivatives can be complex. jmaterenvironsci.comnih.gov Future research should prioritize the development of more efficient and elegant synthetic strategies for 2-(Chloromethyl)quinolin-8-ol.

One promising direction is the application of Multicomponent Reactions (MCRs) . MCRs offer the advantage of constructing complex molecules in a single step from multiple starting materials, which enhances atom economy and reduces waste. rsc.org Developing a novel MCR that directly yields the this compound scaffold would be a significant advancement over traditional multi-step syntheses.

Another avenue involves Flow Chemistry . Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting or designing a flow-based synthesis for this compound could streamline its production for further research and application.

Finally, Biocatalytic and Enzymatic Synthesis remains a largely unexplored frontier. The use of engineered enzymes could provide highly selective and environmentally benign pathways to the target compound and its derivatives, operating under mild conditions and potentially offering enantioselective synthesis where applicable.

Advanced Functionalization for Tailored Properties

The true potential of this compound lies in its capacity for functionalization. The chloromethyl group at the C-2 position is a versatile electrophilic handle for introducing a wide array of functionalities via nucleophilic substitution. jst.go.jpsphinxsai.com

Future research should systematically explore the introduction of novel functional groups to tailor the compound's properties for specific applications.

For Advanced Materials: Attaching polymerizable groups (e.g., acrylates, styrenes) could lead to the development of novel functional polymers with applications in organic electronics or as coatings. researchgate.net Functionalization with other heterocyclic moieties could create complex ligands for catalysis or new photoluminescent materials. researchgate.net

For Biological Probes: Introducing fluorophores with large Stokes shifts or moieties that respond to specific biological analytes (e.g., reactive oxygen species, specific enzymes) could yield highly sensitive and specific probes for bio-imaging.

For Therapeutic Agents: The 8-hydroxyquinoline (B1678124) core is a known metal chelator. ebi.ac.ukrsc.org Functionalizing the chloromethyl position with pharmacophores or targeting ligands could create hybrid molecules with dual modes of action, for instance, combining metal chelation with enzyme inhibition for neurodegenerative diseases or cancer. nih.gov

Below is a table outlining potential functionalization strategies and their projected outcomes.

Table 1: Prospective Functionalization of this compound

| Functional Group to Introduce (at C-2) | Potential Reaction Type | Resulting Property / Application |

|---|---|---|

| Azide (-N₃) | Nucleophilic Substitution | Precursor for "click" chemistry, allowing facile linking to biomolecules or surfaces. |

| Thiol-containing molecules | Thioetherification | Enhanced metal binding affinity; self-assembly on gold surfaces. |

| Amines / Anilines | Amination | Modulation of solubility, basicity, and biological activity. jst.go.jp |

| Phenols / Alcohols | Williamson Ether Synthesis | Creation of ether-linked derivatives with altered electronic properties and solubility. |

| Phosphonates | Arbuzov Reaction | Introduction of a strong metal-binding or bone-targeting group. |

Deepening Understanding of Structure-Property Relationships

While the general properties of quinolines are known, a deep, quantitative understanding of the structure-property relationships for this compound and its derivatives is lacking. Future work should combine synthesis with advanced characterization and computational modeling.

Computational Chemistry , particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be crucial. rsc.orgresearchgate.net These methods can predict how modifications to the molecular structure will affect key properties like the HOMO-LUMO energy gap, absorption and emission spectra, and electron distribution. rsc.org This predictive power can guide synthetic efforts, saving time and resources.

A systematic study could involve synthesizing a library of derivatives (as described in 9.2) and correlating their experimentally measured properties (e.g., fluorescence quantum yield, metal ion affinity, electrochemical potential, biological activity) with computationally derived parameters. This would establish robust Quantitative Structure-Property Relationships (QSPR), enabling the rational design of new molecules with desired characteristics. mdpi.com

Multi-Omics and Systems-Level Integration in Materials Research

When exploring the biological applications of this compound derivatives, future research should move beyond simple endpoint assays (e.g., IC50 values) and adopt a systems-level perspective. The integration of multi-omics (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic view of how these compounds interact with biological systems.

For example, if a derivative shows promise as an anticancer agent, a multi-omics approach could:

Identify its precise molecular targets and off-target effects. ekb.eg

Uncover the cellular pathways and networks it modulates. ekb.eg

Reveal mechanisms of resistance.

Discover biomarkers that could predict which patient populations would benefit most.

This approach transforms the study of a molecule from simple bioactivity screening into a comprehensive investigation of its biological impact, accelerating its potential translation into therapeutic contexts.

Sustainable Synthesis and Green Chemistry Approaches

Future research must prioritize the environmental impact of chemical synthesis. The principles of green chemistry should be integrated into all aspects of the production and functionalization of this compound. tandfonline.com

Key areas for investigation include:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO₂, or bio-based solvents. solubilityofthings.com

Catalysis: Developing highly efficient catalytic systems (e.g., using earth-abundant metals or organocatalysts) to replace stoichiometric reagents, thereby reducing waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product. rsc.org

Energy Efficiency: Employing methods like microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption.

The table below contrasts a conventional synthesis approach with a potential green alternative.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Synthesis Step | Conventional Method | Potential Green Chemistry Approach |

|---|---|---|

| Chloromethylation | Paraformaldehyde and HCl gas. nih.gov | Use of a less hazardous chlorinating agent with a recyclable catalyst. |

| Solvent | Dichloromethane (B109758), DMF. jst.go.jpresearchgate.net | Water, ethanol (B145695), or solvent-free conditions. tandfonline.com |

| Purification | Silica gel column chromatography with organic eluents. | Crystallization from a green solvent or supercritical fluid chromatography. |

| Energy Input | Conventional heating with long reflux times. jmaterenvironsci.com | Microwave irradiation or mechanochemistry (ball milling) to reduce energy use. |

By focusing on these unexplored avenues, the scientific community can unlock the full potential of this compound, paving the way for innovations in materials science, analytical chemistry, and medicine.

Q & A

Basic: Synthesis and Purification Methodologies

Q: What are the optimal synthetic routes for preparing 2-(chloromethyl)quinolin-8-ol with high purity for research applications? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, halogenation of 8-hydroxyquinoline derivatives using chloromethylating agents (e.g., chloromethyl ethers) under anhydrous conditions yields this compound. Post-synthesis purification involves recrystallization from ethanol or methanol, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted precursors. Purity validation via HPLC (e.g., ≥98% as in ) and melting point determination are critical . For derivatives, substituents like styryl groups are introduced via Heck coupling or aldol condensation, requiring inert atmospheres and catalysts like Pd(OAc)₂ .

Basic: Analytical Techniques for Identification

Q: How can researchers reliably identify this compound and distinguish it from structurally similar compounds? A:

- Thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (3:7) provides preliminary identification (Rf ~0.5) .

- UV-Vis spectrophotometry at 410 nm after complexation with Fehling’s solution (Cu²⁺) confirms the presence of the 8-hydroxyquinoline backbone .

- Mass spectrometry (ESI-MS) reveals molecular ion peaks at m/z 219.6 (M+H⁺) and isotopic patterns consistent with chlorine .

Advanced: Computational Modeling of Electronic Properties

Q: How can density functional theory (DFT) predict the electronic behavior of this compound in coordination complexes? A: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in ) are used to model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Basis sets like 6-31G(d) optimize geometry, while solvent effects are modeled using PCM. These calculations predict ligand-metal charge transfer (LMCT) in coordination complexes, validated experimentally via UV-Vis and cyclic voltammetry . For example, DFT-derived Gibbs free energy changes correlate with experimental stability constants of metal complexes (e.g., Zn²⁺, Mg²⁺) .

Advanced: Mechanistic Studies of Chelation and Cytotoxicity

Q: What methodologies elucidate the chelation-driven anti-cancer activity of this compound derivatives? A:

- Fluorescence quenching assays measure binding affinity to divalent cations (e.g., Ca²⁺, Zn²⁺) in physiological buffers. Stability constants (log K) are derived from titration curves .

- In vitro cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., MCF-7, PC-3) quantify IC₅₀ values. Synergistic effects with cisplatin are tested via combination index (CI) analysis .

- Confocal microscopy tracks intracellular metal ion depletion using fluorescent probes (e.g., Zinpyr-1), linking chelation to apoptosis .

Advanced: Structural Characterization of Coordination Complexes

Q: How is X-ray crystallography applied to resolve ambiguities in the coordination geometry of organotin(IV) complexes with this compound? A: Single-crystal X-ray diffraction (SCXRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves Sn–O/N bond lengths and coordination modes. For example, Me₂Sn(L)₂ complexes (L = 5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-ol) adopt distorted octahedral geometries, with cis/trans methyl groups confirmed via ¹¹⁹Sn Mössbauer spectroscopy and Hirshfeld surface analysis . Discrepancies between NMR (solution) and crystallography (solid-state) are addressed using temperature-dependent ¹H-¹¹⁹Sn HMQC experiments .

Advanced: Addressing Data Contradictions in Stability Studies

Q: How should researchers reconcile discrepancies in reported stability constants for metal complexes of this compound? A:

- Standardized buffer conditions (ionic strength, pH) minimize variability. For example, use 0.1 M KCl and pH 7.4 (HEPES buffer) for physiological relevance .

- Cross-validation via multiple techniques (e.g., potentiometry, spectrophotometry, and DFT) identifies systematic errors.

- Meta-analysis of literature data (e.g., vs. 6) highlights ligand protonation states and solvent effects as key variables.

Basic: Stability and Storage Recommendations

Q: What protocols ensure the long-term stability of this compound in laboratory settings? A:

- Store under argon at –20°C in amber vials to prevent photodegradation and hydrolysis of the chloromethyl group.

- Periodic purity checks via TLC or HPLC (C18 column, acetonitrile/water gradient) detect decomposition products like 8-hydroxyquinoline .

Advanced: Supramolecular Interactions in Solid-State Structures

Q: What non-covalent interactions dominate the crystal packing of this compound derivatives? A: SCXRD reveals π-π stacking (3.5–4.0 Å) between quinoline rings and hydrogen bonds (O–H···N, ~2.8 Å) involving the 8-hydroxy group. For example, in bis{2-[1-(8-hydroxy-2-quinolylmethyl)-1H-benzimidazol-2-yl]quinolin-8-ol} toluene solvate, CH···π interactions (2.9 Å) stabilize the lattice . Hirshfeld surface analysis quantifies contributions from van der Waals contacts (>60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.